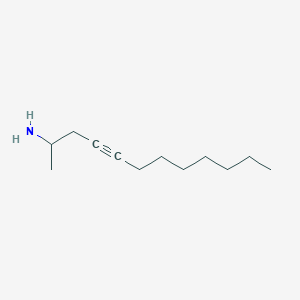

Dodec-4-YN-2-amine

Beschreibung

Dodec-4-YN-2-amine is a primary amine characterized by a 12-carbon aliphatic chain with a triple bond (alkyne) at the fourth position and an amine group (-NH₂) at the second position. Its molecular formula is inferred as C₁₂H₂₃N, distinguishing it from saturated or aromatic amines. The alkyne moiety enables participation in click chemistry (e.g., azide-alkyne cycloaddition), while the amine group facilitates nucleophilic reactions or salt formation.

For instance, dodecylamine (C₁₂H₂₇N), a saturated primary amine, is widely used as a polymer additive , while aromatic amines like 2,2-diphenylethan-1-amine are employed in drug synthesis .

Eigenschaften

CAS-Nummer |

138769-82-1 |

|---|---|

Molekularformel |

C12H23N |

Molekulargewicht |

181.32 g/mol |

IUPAC-Name |

dodec-4-yn-2-amine |

InChI |

InChI=1S/C12H23N/c1-3-4-5-6-7-8-9-10-11-12(2)13/h12H,3-8,11,13H2,1-2H3 |

InChI-Schlüssel |

DUFOCIZMBFEYQT-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCC#CCC(C)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Dodec-4-YN-2-amine typically involves the following steps:

Alkyne Formation: The initial step involves the formation of the alkyne group. This can be achieved through the dehydrohalogenation of a suitable dihalide precursor using a strong base such as sodium amide (NaNH2).

Amine Introduction: The next step is the introduction of the amine group. This can be done through nucleophilic substitution reactions where an appropriate amine source, such as ammonia or an amine derivative, reacts with a halogenated alkyne.

Industrial Production Methods

In an industrial setting, the production of Dodec-4-YN-2-amine may involve more efficient and scalable methods. One such method could be the catalytic hydrogenation of nitriles to amines using transition metal catalysts. This method offers high yields and selectivity, making it suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

Dodec-4-YN-2-amine undergoes various chemical reactions, including:

Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or ozone (O3).

Reduction: The alkyne can be reduced to alkanes or alkenes using hydrogenation reactions with catalysts like palladium on carbon (Pd/C).

Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, imines, or other nitrogen-containing compounds.

Common Reagents and Conditions

Oxidation: KMnO4, O3

Reduction: H2 with Pd/C

Substitution: Various alkyl halides, acyl chlorides

Major Products

Oxidation: Diketones, carboxylic acids

Reduction: Alkanes, alkenes

Substitution: Amides, imines

Wissenschaftliche Forschungsanwendungen

Dodec-4-YN-2-amine has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

Industry: It is used in the production of polymers, coatings, and other materials with specialized properties.

Wirkmechanismus

The mechanism by which Dodec-4-YN-2-amine exerts its effects depends on its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the alkyne group can participate in cycloaddition reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

Key Observations :

Physicochemical Properties

Key Observations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.